H-5 Singlet NMR Signal Distinguishes the Pyrazole Cycloaddition Product from Mono-Halogenated Analogs
In the 1H-NMR spectrum of the DMAD cycloaddition product, 1-(2,4-dibromo-6-fluorophenyl)-3,4-dicarbomethoxypyrazole (5c) exhibits a sharp singlet for H-5 at δ 8.07 ppm, whereas the corresponding pyrazoles from 3-(2-fluorophenyl)sydnone (5a) and 3-(4-bromo-2-fluorophenyl)sydnone (5b) show a doublet (J = 2.5 Hz) at δ ~8.43 ppm [1].
| Evidence Dimension | 1H-NMR multiplicity of pyrazole H-5 proton |
|---|---|
| Target Compound Data | δ 8.07 ppm, singlet (5c) |
| Comparator Or Baseline | δ 8.43 ppm, doublet J=2.5 Hz (5a from 4a; 5b from 4b) |
| Quantified Difference | Singlet vs. doublet; Δδ ≈ 0.36 ppm upfield shift |
| Conditions | 300 MHz, CDCl3, 25°C |
Why This Matters
The singlet multiplicity for 5c eliminates the need for multiplet analysis, simplifying reaction monitoring and quality control in pyrazole synthesis compared to 5a,b.
- [1] Popa MM, Dumitrascu F, Shova S, Hrubaru M, Barbu L, Draghici C, Dumitrescu DE. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. 2021;26(12):3693. Section 2.1, Table 1. View Source
